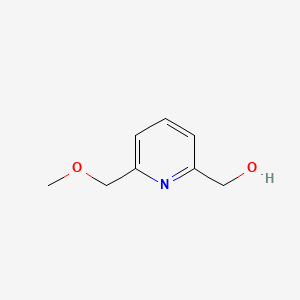

1,4-Cyclohexanedione, 2-methyl-

Vue d'ensemble

Description

1,4-Cyclohexanedione is an organic compound with the formula (CH2)4(CO)2 . This white solid is one of the three isomeric cyclohexanediones . It is soluble in ethanol and insoluble in diethyl ether . The molecular weight is 112.1265 .

Synthesis Analysis

1,4-Cyclohexanedione is prepared in two steps from diesters of succinic acid . Under basic conditions, the diethyl succinate condenses to give the cyclohexenediol derivative diethylsuccinoylsuccinate . This intermediate can be hydrolysed and decarboxylated to afford the desired dione . This dione condenses with malononitrile to give an intermediate that can be dehydrogenated to tetracyanoquinodimethane (TCNQ) .Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanedione is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

1,4-Cyclohexanedione undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulphuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .Physical And Chemical Properties Analysis

1,4-Cyclohexanedione has a molecular weight of 112.1265 . It is soluble in ethanol and insoluble in diethyl ether . The melting point is 77 to 78.5 °C (170.6 to 173.3 °F; 350.1 to 351.6 K) and the boiling point is 130 to 133 °C (266 to 271 °F; 403 to 406 K) at 20 mmHg .Applications De Recherche Scientifique

Chemical Methylation Studies

- Methylation of cyclohexanedione, specifically 1,3-cyclohexanedione, has been studied, revealing insights into the effects of basicity and reactant proportions on the reaction process. This contributes to understanding the chemical behavior of similar compounds, including 1,4-cyclohexanedione derivatives (Ma Ying-ge, 2005).

Intramolecular Asymmetric Aldol Reactions

- The enantioselectivity of intramolecular asymmetric aldol reactions involving cyclohexanedione, particularly its variants like 1,3-cycloheptanedione, provides valuable information for understanding and optimizing reactions involving 1,4-cyclohexanedione, 2-methyl- (T. Nagamine, K. Inomata, Y. Endo, L. Paquette, 2007).

Molecular Structure and Conformation Analysis

- The molecular structures and conformational compositions of cyclohexanediones, including 1,4-cyclohexanedione, have been extensively analyzed, providing crucial insights into their chemical properties and reactivity (Q. Shen, S. Samdal, 2011).

Buffering Functions in Non-aqueous Solutions

- Cyclohexanedione derivatives, such as 1,3-cyclohexanedione and potentially 2-methyl-1,4-cyclohexanedione, have been demonstrated to function as buffers in non-aqueous solutions. This unique property allows them to alter and control chemical reactions, expanding the range of possible chemical syntheses (M. Sohail, F. Tanaka, 2020).

Synthesis of Bicyclic and Polycyclic Compounds

- The use of 1,4-cyclohexanedione in organocatalytic reactions, like the Michael-Henry reaction, facilitates the synthesis of complex bicyclic structures with potential applications in pharmaceuticals and materials science (Michail Tsakos, M. Elsegood, C. Kokotos, 2013).

Hydrogen Bonding Studies

- Investigations into the hydrogen bonding properties of cyclohexanedione derivatives, including 1,2-cyclohexanedione and its methylated forms, provide insights into the bonding characteristics and stability of similar compounds like 1,4-cyclohexanedione, 2-methyl- (A. Samanta, Prasenjit Pandey, Biman Bandyopadhyay, T. Chakraborty, 2010).

Phase Transition and Conformational Changes

- The study of phase transitions and conformational changes in crystals of cyclohexanedione derivatives, such as 2-methyl-1,3-cyclohexanedione, is crucial for understanding the physical properties and potential applications of these compounds (A. Katrusiak, 2000).

Mécanisme D'action

Safety and Hazards

1,4-Cyclohexanedione may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

2-methylcyclohexane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDRHCQVKCDSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430710 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Cyclohexanedione, 2-methyl- | |

CAS RN |

13742-19-3 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)

![tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3047228.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)

![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)

![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)